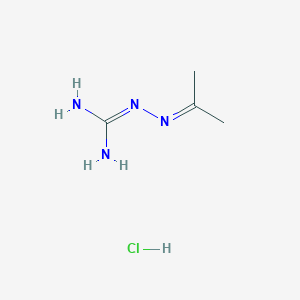

2-(Propan-2-ylideneamino)guanidine;hydrochloride

Beschreibung

BenchChem offers high-quality 2-(Propan-2-ylideneamino)guanidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propan-2-ylideneamino)guanidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(propan-2-ylideneamino)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.ClH/c1-3(2)7-8-4(5)6;/h1-2H3,(H4,5,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBGPXGMXYVOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Potential In Vitro Mechanisms of Action of 2-(Propan-2-ylideneamino)guanidine Hydrochloride and Related Guanidinium-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, bestowing unique physicochemical properties upon molecules that enable a wide array of biological activities.[1][2][3] While specific mechanistic data for 2-(propan-2-ylideneamino)guanidine hydrochloride is not extensively documented in publicly available literature, this technical guide will explore its potential in vitro mechanisms of action by drawing parallels with other well-characterized guanidine-containing compounds. This guide will delve into the fundamental interactions of the guanidinium moiety with biological macromolecules and outline established in vitro methodologies to elucidate the functional consequences of these interactions. The insights provided herein are intended to equip researchers with a robust framework for investigating the pharmacological profile of this and related guanidine derivatives.

The Guanidinium Group: A Key Pharmacophore

The guanidinium group, the protonated form of guanidine, is a highly basic functional group (pKa ≈ 13.6) that is positively charged at physiological pH.[4] This charge is delocalized across three nitrogen atoms, allowing it to form strong, bidentate hydrogen bonds and engage in electrostatic interactions with negatively charged functional groups commonly found in biological systems, such as carboxylates, phosphates, and sulfates.[5][6] These non-covalent interactions are fundamental to the molecular recognition of biological targets and underpin the diverse pharmacological activities of guanidine-containing compounds.[2][7]

Potential In Vitro Mechanisms of Action

Based on the activities of structurally related compounds, 2-(propan-2-ylideneamino)guanidine hydrochloride could potentially exert its effects through several in vitro mechanisms.

Receptor Modulation

The guanidinium group can mimic the side chain of arginine, enabling it to interact with receptor binding pockets that recognize this amino acid. This can lead to either agonistic or antagonistic activity.

-

Histamine and Muscarinic Receptor Antagonism: Several guanidine derivatives have been identified as potent antagonists of histamine H3 receptors and muscarinic M2/M4 receptors.[8] The positively charged guanidinium moiety likely forms key ionic and hydrogen bonding interactions within the receptor's binding site, preventing the binding of the endogenous ligand.

A general workflow for assessing receptor antagonism is depicted below:

Caption: Workflow for evaluating receptor antagonism.

Enzyme and Ion Transporter Inhibition

Guanidine-containing compounds have been shown to inhibit the activity of various enzymes and ion transporters.

-

Na+/H+ Exchanger (NHE-1) Inhibition: Certain novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated inhibitory activity against NHE-1.[9][10] This inhibition is thought to be beneficial in cardiovascular and ophthalmic diseases.

-

Nitric Oxide Synthase (NOS) Inhibition: The guanidine group is a key feature of L-arginine, the substrate for NOS. Consequently, many guanidine-containing molecules act as competitive inhibitors of this enzyme.[1]

Antimicrobial Activity via Membrane Disruption

Several guanidine derivatives exhibit potent antimicrobial activity, particularly against multidrug-resistant bacteria.

-

Mechanism of Isopropoxy Benzene Guanidine (IBG): Studies on IBG have shown that it targets the bacterial cytoplasmic membrane. It is proposed to bind to negatively charged phospholipids like phosphatidylglycerol and cardiolipin, leading to membrane damage, dissipation of the proton motive force, and subsequent cell death.[11][12] This mechanism is particularly effective against Gram-positive bacteria. For Gram-negative bacteria, IBG can act synergistically with agents that permeabilize the outer membrane, such as colistin.[11][12]

Caption: Proposed mechanism of membrane disruption by guanidine derivatives.

Anticancer Activity and Induction of Apoptosis

A growing body of evidence suggests that certain guanidine derivatives possess significant anticancer properties.

-

Induction of Apoptosis: (2-(Arylthio)benzylideneamino)guanidines have been identified as potent inducers of apoptosis.[13] One such compound, (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine, was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

-

DNA Binding: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. Some novel guanidine derivatives have shown the ability to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.[7]

Interaction with Riboswitches

In bacteria, guanidine itself can act as a signaling molecule by binding to specific RNA structures called riboswitches. This binding alters the conformation of the RNA, leading to changes in the expression of downstream genes, often those involved in transport and metabolism.[14] While this is a known mechanism for guanidine, it is plausible that certain derivatives could also interact with these or other RNA structures.

In Vitro Experimental Protocols

To investigate the potential mechanisms of action of 2-(propan-2-ylideneamino)guanidine hydrochloride, a series of in vitro assays can be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(propan-2-ylideneamino)guanidine hydrochloride for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Caption: Workflow for an MTT-based cell viability assay.

Bacterial Membrane Integrity Assay

This assay assesses the ability of a compound to disrupt bacterial cell membranes.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.

Protocol:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

-

Washing and Resuspension: Wash the bacterial cells and resuspend them in a suitable buffer.

-

Compound and PI Addition: Add the test compound and PI to the bacterial suspension.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for PI. An increase in fluorescence indicates membrane damage.

Summary of Biological Activities of Representative Guanidine Derivatives

| Compound Class/Name | Biological Activity | Potency/Effective Concentration | Reference(s) |

| Quinazoline-2,4(1H,3H)-dione derivatives | NHE-1 inhibition, anti-inflammatory, antiglycation | IC50 ≈ 15.64 µM (anti-inflammatory) | [9][10] |

| Isopropoxy Benzene Guanidine (IBG) | Antibacterial (membrane disruption) | Varies by bacterial strain | [11][12][15] |

| (2-(Arylthio)benzylideneamino)guanidines | Apoptosis induction, tubulin polymerization inhibition | EC50 ≈ 60 nM (caspase activation) | [13] |

| Novel Guanidine Derivatives | Muscarinic M2/M4 receptor antagonism | Nanomolar range | [8] |

| Cyclopropyl-linked Guanidine Derivatives | DNA minor groove binding | Kb ≈ 3.49 x 10^5 M^-1 | [7] |

Conclusion

While direct experimental evidence for the in vitro mechanism of action of 2-(propan-2-ylideneamino)guanidine hydrochloride is pending, the extensive research on related guanidinium-containing compounds provides a strong foundation for targeted investigation. The unique properties of the guanidinium group suggest that this compound could interact with a variety of biological targets, including receptors, enzymes, ion transporters, and cellular membranes. The experimental approaches outlined in this guide offer a systematic pathway to characterizing its pharmacological profile. Further research into this and other novel guanidine derivatives holds significant promise for the discovery of new therapeutic agents for a wide range of diseases.

References

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Current medicinal chemistry, 16(29), 3835-3855.

- Staroń, J., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2447-2458.

- Proshin, A. N., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84.

- Tay, G. R., & Gaukroger, K. (2014). On Guanidinium and Cellular Uptake. Molecules, 19(8), 12563-12581.

- Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(38), 24654-24669.

- De Deyn, P. P., et al. (2001). In vitro study of the potential role of guanidines in leukocyte functions related to atherogenesis and infection.

- Proshin, A. N., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.

- Berlinck, R. G. S., et al. (2025). Biologically active guanidine alkaloids.

- Herce, H. D., & Garcia, A. E. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society, 136(48), 16957-16963.

- Taylor, M. S. (2012). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.

- Jaroslaw, S., et al. (2017). Novel 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives as potent anticancer agents - Synthesis, molecular structure, QSAR studies and metabolic stability. European Journal of Medicinal Chemistry, 138, 96-112.

- Zhang, R., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 11(1), e03469-22.

- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in the synthesis of substituted guanidines. Arkivoc, 2005(4), 49-87.

- Van der Ryst, E., et al. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of organic chemistry, 72(19), 7147-7154.

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

- The Royal Society of Chemistry. (2010). Table S2. Biological activities of purely synthetic guanidines. RSC.org.

- Zhang, H. Z., et al. (2009). Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers. Bioorganic & medicinal chemistry, 17(7), 2852-2858.

- Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(10), 1382-1462.

- Liu, Y., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine drugs, 19(5), 273.

- Zhang, R., et al. (2023).

- Breaker, R. R. (2018). Guanidine - Riboswitch. Yale University.

- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminoethylamino)-5-nitropyridine in the Synthesis of Bioactive Guanidines. BenchChem.

- Kong, L., et al. (2023). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Journal of Drug Delivery Science and Technology, 80, 104138.

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery [dspace.mit.edu]

- 6. mdpi.com [mdpi.com]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guanidine [riboswitch.ribocentre.org]

- 15. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

Structural and chemical properties of 2-(Propan-2-ylideneamino)guanidine;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-(Propan-2-ylideneamino)guanidine hydrochloride, also known as acetone guanylhydrazone hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and the constituent chemical moieties—the guanidinium group and the acetone hydrazone fragment. We will delve into its predicted structural characteristics, probable synthetic routes, anticipated chemical behavior, potential biological activities, and essential safety protocols. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar guanylhydrazone derivatives.

Introduction and Chemical Identity

2-(Propan-2-ylideneamino)guanidine hydrochloride is a guanylhydrazone derivative. Guanylhydrazones are a class of organic compounds characterized by a guanidine group attached to a hydrazone functionality. The guanidine group, with its high basicity (pKa ≈ 13.6), is protonated at physiological pH, forming a stable guanidinium cation.[1][2] This feature is crucial for its interaction with biological targets. The hydrazone moiety is formed by the condensation of a ketone or aldehyde with a hydrazine derivative, in this case, acetone and aminoguanidine.

The guanidine functional group is a key component in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] Guanidine-containing compounds are being investigated for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents.[4] The incorporation of the propan-2-ylidene (isopropylidene) group may influence the molecule's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.

Chemical Identifiers (Predicted)

Since a specific CAS Number or PubChem CID for 2-(Propan-2-ylideneamino)guanidine hydrochloride could not be located in public databases, the following identifiers are provided for its constituent parts and a closely related structure:

| Compound/Fragment | IUPAC Name | CAS Number | PubChem CID |

| Guanidine | Guanidine | 113-00-8 | 3520 |

| Acetone Hydrazone | Propan-2-ylidenehydrazine | 5281-20-9 | 78937 |

| Guanidine Hydrochloride | Guanidine hydrochloride | 50-01-1 | 5742 |

Structural and Chemical Properties

The properties of 2-(Propan-2-ylideneamino)guanidine hydrochloride can be inferred from the well-established characteristics of its core components.

Chemical Structure

The chemical structure consists of a central guanidinium group linked via a nitrogen-nitrogen bond to an isopropylidene group. The positive charge of the guanidinium cation is delocalized across the three nitrogen atoms due to resonance, contributing to its high stability.

Caption: Chemical structure of 2-(Propan-2-ylideneamino)guanidinium chloride.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C4H11N4Cl | From chemical structure |

| Molecular Weight | 150.62 g/mol | From chemical structure |

| Appearance | Likely a white to off-white crystalline solid. | General property of guanidinium salts.[5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Likely insoluble in non-polar solvents such as benzene and ether. | Based on the properties of guanidine hydrochloride.[5] |

| pKa | The guanidinium group is predicted to have a pKa around 13.6, making it a strong base. | Based on the known pKa of guanidine.[1][2] |

| Stability | The guanidinium salt is expected to be relatively stable. Aqueous solutions may be susceptible to hydrolysis over time, especially at elevated temperatures, to yield urea and other degradation products.[5] | Based on the stability of guanidine.[5] |

Predicted Spectroscopic Properties

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of its functional groups.

-

¹H NMR Spectroscopy:

-

-CH₃ protons: Two equivalent methyl groups from the acetone moiety would likely appear as a singlet in the range of 1.8-2.0 ppm.

-

-NH₂ and =NH protons: The protons on the guanidinium group are expected to be exchangeable and may appear as broad singlets. Their chemical shifts would be dependent on the solvent and concentration. In DMSO-d₆, the N-H protons of a guanidinium group can show distinct signals.[6]

-

-

¹³C NMR Spectroscopy:

-

-C(CH₃)₂ carbon: The quaternary carbon of the isopropylidene group is expected to have a chemical shift in the range of 160-170 ppm.

-

-CH₃ carbons: The methyl carbons would likely appear in the aliphatic region, around 17-25 ppm.

-

Guanidinium carbon: The central carbon of the guanidinium group is expected to have a chemical shift around 155-160 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the guanidinium group.

-

C=N stretching: A sharp band around 1650-1680 cm⁻¹ due to the C=N stretching of the hydrazone and guanidinium groups.[7][8]

-

N-H bending: Bending vibrations for the amino groups are expected around 1580-1650 cm⁻¹.[7]

-

Synthesis and Reactivity

A plausible synthetic route for 2-(Propan-2-ylideneamino)guanidine hydrochloride involves the condensation reaction between aminoguanidine hydrochloride and acetone.

Caption: Proposed synthesis of 2-(Propan-2-ylideneamino)guanidine hydrochloride.

Proposed Experimental Protocol

-

Dissolution: Dissolve aminoguanidine hydrochloride in a suitable solvent, such as water or ethanol.

-

Addition of Acetone: Add a stoichiometric equivalent or a slight excess of acetone to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation: The product, being a salt, may precipitate out of the solution upon cooling or with the addition of a less polar co-solvent. The solid can then be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

This method is based on the general synthesis of hydrazones from hydrazines and carbonyl compounds.[9][10]

Reactivity

-

Hydrolysis: The imine bond of the hydrazone is susceptible to hydrolysis, especially under acidic conditions, which would regenerate acetone and aminoguanidine.

-

Reduction: The C=N double bond can be reduced to a C-N single bond using appropriate reducing agents.

-

Coordination Chemistry: The nitrogen atoms can act as ligands, forming complexes with metal ions.

Potential Applications and Biological Activity

The guanidine moiety is a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[3][11] Guanylhydrazone derivatives have been investigated for a variety of therapeutic applications.

-

Anticancer Activity: Many guanidine and guanylhydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action can involve DNA interaction, inhibition of enzymes like topoisomerases, or induction of apoptosis.[4]

-

Antimicrobial Activity: The cationic nature of the guanidinium group can lead to interactions with negatively charged bacterial cell membranes, causing disruption and cell death.[2][4]

-

Enzyme Inhibition: Guanylhydrazones have been designed as inhibitors for various enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease treatment.[12]

-

Antiviral and Antiprotozoal Activity: Several guanidine-containing compounds have shown promise as antiviral and antiprotozoal agents.[4]

The specific biological activity of 2-(Propan-2-ylideneamino)guanidine hydrochloride would need to be determined through experimental screening. The isopropylidene group may enhance its ability to cross cell membranes compared to unsubstituted aminoguanidine, potentially leading to improved efficacy.

Safety and Handling

Given the lack of specific toxicity data for 2-(Propan-2-ylideneamino)guanidine hydrochloride, it is prudent to handle this compound with care, following the general safety guidelines for guanidine derivatives and hydrazones.

Hazard Identification (Predicted)

-

Skin and Eye Irritation: Guanidine compounds are known to be irritating to the skin and eyes.[13][14]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[13]

-

Toxicity of Hydrazones: Hydrazine and its derivatives are known to have toxic effects on multiple organ systems.[15][16][17]

Recommended Handling Procedures

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[18]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[19]

Caption: General workflow for the safe handling of chemical compounds.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[18]

Conclusion

2-(Propan-2-ylideneamino)guanidine hydrochloride is a compound of interest due to the established biological activities of the guanidine and guanylhydrazone scaffolds. While specific experimental data for this molecule is scarce, this guide provides a comprehensive overview of its predicted properties and potential applications based on the known chemistry of its constituent parts. The proposed synthetic route is straightforward, making the compound accessible for further investigation. Researchers and drug development professionals are encouraged to use this guide as a starting point for their studies, while adhering to strict safety protocols during its handling and characterization. Further experimental work is necessary to fully elucidate the chemical and biological profile of this promising compound.

References

-

Guanidine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11). Retrieved March 7, 2026, from [Link]

-

Guanidine - Sciencemadness Wiki. (2025, October 13). Retrieved March 7, 2026, from [Link]

-

A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3). Retrieved March 7, 2026, from [Link]

-

Biological activities of guanidine compounds. (2009, October 15). Retrieved March 7, 2026, from [Link]

-

Biological activities of guanidine compounds, 2008 – 2012 update. (2013, April 25). Retrieved March 7, 2026, from [Link]

-

Acetone hydrazone - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Acetone hydrazone - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017, October 24). Retrieved March 7, 2026, from [Link]

-

Guanidine - American Chemical Society. (2020, July 20). Retrieved March 7, 2026, from [Link]

-

Guanidine | Formula, Uses, & Facts - Britannica. (2026, February 19). Retrieved March 7, 2026, from [Link]

-

Guanidine Hydrochloride Formulation - MSD. (2025, December 6). Retrieved March 7, 2026, from [Link]

-

Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Biologically active guanidine alkaloids. (2025, August 13). Retrieved March 7, 2026, from [Link]

-

ATSDR Hydrazines Tox Profile. (n.d.). Retrieved March 7, 2026, from [Link]

-

Guanidine and guanidinium cation in the excited state—theoretical investigation | The Journal of Chemical Physics | AIP Publishing. (2014, August 18). Retrieved March 7, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Normal Coordinate Analysis of Acetone Methanesulfonylhydrazone. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterization of Acetone Hydrazones | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and characterization of acetone azine in the lab scale - SID. (n.d.). Retrieved March 7, 2026, from [Link]

-

Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]

-

Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved March 7, 2026, from [Link]

-

Hydrazine toxicity - WikEM. (2024, July 17). Retrieved March 7, 2026, from [Link]

-

Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal - Journal of Physical Science. (2017, April 15). Retrieved March 7, 2026, from [Link]

-

Hydrazine Toxicology - MD Searchlight. (2024, August 22). Retrieved March 7, 2026, from [Link]

-

Hydrazone, Chemoselectivity and IR - NMR Notes | PDF | Ketone | Unit Processes - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

-

XPS of Guanidinium Ionic Liquids: A Comparison of Charge Distribution in Nitrogenous Cations. (2025, August 10). Retrieved March 7, 2026, from [Link]

-

Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (1990, June). Retrieved March 7, 2026, from [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (n.d.). Retrieved March 7, 2026, from [Link]

-

1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

-

Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase. (2016, December 15). Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 6. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. jps.usm.my [jps.usm.my]

- 9. Acetone hydrazone - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnnl.gov [pnnl.gov]

- 14. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]

- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Hydrazine toxicity - WikEM [wikem.org]

- 17. mdsearchlight.com [mdsearchlight.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. carlroth.com:443 [carlroth.com:443]

Biochemical pathways affected by 2-(Propan-2-ylideneamino)guanidine hydrochloride

An In-Depth Technical Guide to the Biochemical Pathways Affected by 2-(Propan-2-ylideneamino)guanidine Hydrochloride (Guanabenz)

Abstract

2-(Propan-2-ylideneamino)guanidine hydrochloride, commonly known as Guanabenz, is a molecule of significant interest, transcending its initial clinical application as an antihypertensive agent.[1][2][3] Originally developed as a centrally acting alpha-2 adrenergic agonist, recent research has unveiled its profound impact on fundamental cellular stress response pathways, particularly the Unfolded Protein Response (UPR).[4][5][6][7][8] This guide provides a detailed exploration of the biochemical cascades modulated by Guanabenz, with a primary focus on its role in maintaining protein homeostasis (proteostasis). We will dissect its mechanism of action, discuss secondary and emerging pathways, and provide validated experimental protocols for researchers investigating its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Guanabenz's molecular pharmacology.

The Primary Axis of Action: Modulation of the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for the synthesis and folding of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[9][10] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[7] The UPR aims to restore proteostasis by attenuating protein synthesis, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD).[10]

The UPR is orchestrated by three main sensor proteins embedded in the ER membrane: IRE1 (inositol-requiring enzyme 1), ATF6 (activating transcription factor 6), and PERK (protein kinase RNA-like endoplasmic reticulum kinase).[7][10] Guanabenz primarily exerts its proteostatic effects by intervening in the PERK signaling branch.

The PERK-eIF2α Signaling Pathway

Upon sensing ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain.[11] The primary substrate of activated PERK is the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α).[4][8][10] Phosphorylation of eIF2α at Serine 51 leads to a global attenuation of protein translation.[10] This translational pause reduces the influx of newly synthesized proteins into the overburdened ER, providing the cell with time to resolve the misfolded protein load.

However, this translational arrest must be transient. To restore protein synthesis, the cell employs a negative feedback loop involving the protein GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A.[4][8][12] GADD34 is a regulatory subunit that specifically recruits the catalytic subunit of Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α.[10][12][13][14] This dephosphorylation event reverses the translational blockade.

Guanabenz's Intervention Point

The key discovery repositioning Guanabenz from an antihypertensive to a potential therapeutic for protein-misfolding diseases is its ability to selectively inhibit the GADD34-PP1 phosphatase complex.[12][13] By binding to a regulatory subunit, GADD34, Guanabenz disrupts the stress-induced dephosphorylation of eIF2α.[8][12] This action prolongs the phosphorylated state of eIF2α, thereby extending the period of translational attenuation.[12][13] This sustained reduction in protein synthesis allows the cell's chaperone machinery to more effectively manage and clear misfolded proteins, thus restoring proteostasis.[12] This mechanism has shown promise in preclinical models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where protein aggregation is a key pathological feature.[4][7][8]

It is important to note that some in vitro studies using purified components have challenged this model, suggesting Guanabenz may not directly inhibit the PP1-PPP1R15A complex or affect eIF2α dephosphorylation in their assays.[15][16] These conflicting findings highlight the complexity of the cellular environment and suggest that additional factors or alternative mechanisms may contribute to Guanabenz's observed effects in vivo.

Caption: Guanabenz prolongs eIF2α phosphorylation by inhibiting the GADD34-PP1 phosphatase complex.

Other Reported Biochemical Activities

Beyond its well-documented effects on the UPR, Guanabenz interacts with several other biochemical pathways, reflecting a multi-target profile.

-

Alpha-2 Adrenergic Agonism: This is the canonical mechanism for which Guanabenz was developed.[1][3] By acting as an agonist at α2-adrenergic receptors in the brainstem, it reduces sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a reduction in blood pressure.[1]

-

Inhibition of TLR9 Signaling: Research has shown that Guanabenz can prevent the activation of Toll-like receptor 9 (TLR9) in immune cells.[17] This effect was surprisingly found to be independent of its action on GADD34 and eIF2α. Instead, it was linked to a decrease in the abundance of cholesterol 25-hydroxylase (CH25H), an enzyme implicated in antiviral immunity, suggesting a potential role for Guanabenz in treating certain autoinflammatory diseases.[17]

-

Direct Inhibition of HCN Channels: Guanabenz has been demonstrated to directly inhibit hyperpolarization-activated, cyclic nucleotide-gated (HCN) channels.[18] This inhibitory action is independent of its α2-adrenoceptor agonist activity and presents a novel mechanism that could contribute to its overall pharmacological profile, particularly its effects on neuronal excitability.[18]

-

Activation of Calcium-Dependent Chloride Channels: In the context of cystic fibrosis research, Guanabenz was found to activate Ca2+-dependent chloride channels in human airway epithelial cells by stimulating an influx of extracellular calcium.[19]

Key Experimental Protocol: Western Blot Analysis of eIF2α Phosphorylation

To validate the primary mechanism of Guanabenz, quantifying the phosphorylation status of eIF2α is a critical experiment. The following protocol provides a robust methodology for this analysis in a mammalian cell culture system.

Objective

To determine the effect of Guanabenz on the ratio of phosphorylated eIF2α (p-eIF2α) to total eIF2α in cells subjected to ER stress.

Materials

-

Mammalian cell line (e.g., HeLa, MEFs, SH-SY5Y)

-

Complete cell culture medium

-

Guanabenz hydrochloride (stock solution in DMSO)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-p-eIF2α (Ser51), Mouse anti-total eIF2α, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

PVDF membrane and Western blotting equipment

-

Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Prepare four treatment groups: 1) Vehicle (DMSO), 2) ER Stress Inducer (e.g., 1 µg/mL Tunicamycin), 3) Guanabenz (e.g., 20 µM), and 4) ER Stress Inducer + Guanabenz.

-

Pre-treat cells with Guanabenz or vehicle for 1 hour.

-

Add the ER stress inducer to the appropriate wells and incubate for the desired time (e.g., 4-6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total protein lysate) to a new tube.

-

Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α at 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

To analyze total eIF2α and the loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-eIF2α signal to the total eIF2α signal for each lane.

-

Caption: Standard workflow for analyzing protein phosphorylation via Western blot.

Data Summary and Expected Outcomes

The results from the Western blot analysis can be summarized to clearly demonstrate Guanabenz's effect on the UPR.

| Treatment Group | ER Stress | p-eIF2α Level (Relative to Total eIF2α) | Interpretation |

| Vehicle Control | - | Baseline | Normal cellular state without induced stress. |

| Guanabenz Alone | - | Baseline | Guanabenz does not induce eIF2α phosphorylation on its own. |

| ER Stress Inducer | + | Increased | ER stress activates the PERK pathway, leading to eIF2α phosphorylation. |

| Guanabenz + ER Stress Inducer | + | Significantly Increased | Guanabenz inhibits dephosphorylation, leading to an accumulation of p-eIF2α under stress conditions. |

Conclusion and Future Directions

Guanabenz is a multifaceted pharmacological agent with a well-established primary mechanism centered on the modulation of the Unfolded Protein Response. Its ability to selectively prolong the protective translational attenuation arm of the UPR by inhibiting GADD34-mediated dephosphorylation of eIF2α makes it a valuable tool for studying proteostasis and a promising candidate for therapies aimed at mitigating protein misfolding diseases.[12][13] Concurrently, its effects on adrenergic, immune, and ion channel pathways reveal a broader biological footprint that warrants further investigation.[1][17][18][19] Future research should aim to reconcile the conflicting in vitro and in-cellulo findings regarding its direct targets and further explore the interplay between its diverse signaling activities to fully harness its therapeutic potential.

References

-

Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective Inhibition of a Regulatory Subunit of Protein Phosphatase 1 Restores Proteostasis. Science. [Link]

-

Jiang, Z., et al. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease. [Link]

-

Piras, A., et al. (2018). Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex. Science Signaling. [Link]

-

Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife. [Link]

-

Chevet, E., et al. (Eds.). (2018). The Unfolded Protein Response: Methods and Protocols. Methods in Molecular Biology. [Link]

-

Xu, Y., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. International Journal of Molecular Sciences. [Link]

-

Xu, Y., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. ResearchGate. [Link]

-

Pupillo, F., et al. (2022). The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial. Brain Communications. [Link]

-

Jiang, Z., et al. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease. [Link]

-

Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. ResearchGate. [Link]

-

The Unfolded Protein Response: Methods and Protocols. Tulane University Library Search. [Link]

-

Tsaytler, P., et al. (2011). Selective Inhibition of a Regulatory Subunit of Protein Phosphatase 1 Restores Proteostasis. PubMed. [Link]

-

Lee, J. E., et al. (2019). Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells. Journal of Pathology and Translational Medicine. [Link]

-

Gudes, S., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. [Link]

-

Witte, M., et al. (2014). Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes. PLOS ONE. [Link]

-

Kim, D., et al. (2019). Alpha 2 adrenoceptor agonist guanabenz directly inhibits hyperpolarization-activated, cyclic nucleotide-modulated (HCN) channels in mesencephalic trigeminal nucleus neurons. European Journal of Pharmacology. [Link]

-

Hetz, C., & Papa, F. R. (2018). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology. [Link]

-

Norez, C., et al. (2008). Guanabenz, an alpha2-selective adrenergic agonist, activates Ca2+-dependent chloride currents in cystic fibrosis human airway epithelial cells. European Journal of Pharmacology. [Link]

-

Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Guanabenz: Key Safety & Patient Guidance. Drugs.com. [Link]

-

Detection of Unfolded Protein Response by Polymerase Chain Reaction. Springer Link. [Link]

-

Guanabenz: MedlinePlus Drug Information. MedlinePlus. [Link]

-

Hayashi J, et al. Guanabenz, an Antihypertensive Centrally Acting α2-Agonist, Suppresses Morning Elevations in Aggregation of Human Platelets. J-Global. [Link]

-

Al-Gharbawie, A. A., et al. (2024). Role of Protein Phosphatases in Tumor Angiogenesis: Assessing PP1, PP2A, PP2B and PTPs Activity. International Journal of Molecular Sciences. [Link]

Sources

- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Guanabenz: MedlinePlus Drug Information [medlineplus.gov]

- 4. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells [jpatholtm.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Protein Phosphatases in Tumor Angiogenesis: Assessing PP1, PP2A, PP2B and PTPs Activity [mdpi.com]

- 15. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha 2 adrenoceptor agonist guanabenz directly inhibits hyperpolarization-activated, cyclic nucleotide-modulated (HCN) channels in mesencephalic trigeminal nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Guanabenz, an alpha2-selective adrenergic agonist, activates Ca2+-dependent chloride currents in cystic fibrosis human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of 2-(Propan-2-ylideneamino)guanidine hydrochloride in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 2-(Propan-2-ylideneamino)guanidine hydrochloride (Guanabenz) in Preclinical Animal Models

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Propan-2-ylideneamino)guanidine, commonly available as its acetate salt, Guanabenz, is a centrally acting alpha-2 (α₂) adrenergic agonist.[1][2][3] Its primary clinical application has been in the management of hypertension, where it exerts its effect by stimulating central α₂-adrenergic receptors, leading to a reduction in sympathetic outflow from the brain to the peripheral circulatory system.[1][2] This modulation results in decreased peripheral resistance, heart rate, and blood pressure.[4] Beyond its antihypertensive properties, recent research has unveiled its potential in other therapeutic areas, including the modulation of the integrated stress response (ISR), which is implicated in neurodegenerative diseases like Vanishing White Matter, and metabolic disorders such as obesity.[5][6]

A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of modern drug development.[7][8] Preclinical PK studies in relevant animal models are indispensable for predicting human pharmacokinetics, establishing safe and effective dosing regimens for first-in-human trials, and interpreting toxicology findings.[9] This guide provides a comprehensive technical overview of the pharmacokinetic disposition of Guanabenz in key animal models, offering field-proven insights into experimental design, bioanalytical methodologies, and data interpretation for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Guanabenz in Animal Models

The disposition of Guanabenz has been characterized in several species. A consistent finding across models is its extensive metabolism and significant first-pass effect, which profoundly influences its systemic availability.

Absorption

Guanabenz is well-absorbed from the gastrointestinal tract following oral administration in multiple species, including rhesus monkeys and humans (where absorption is ~75%).[1][10] However, its systemic bioavailability is considerably lower, a direct consequence of extensive presystemic extraction, or "first-pass effect," primarily in the liver.[10][11]

In rhesus monkeys, a species demonstrating pharmacokinetic similarities to humans, the systemic availability after intragastric administration was low, ranging from 0.19 to 0.31.[10] Peak plasma concentrations (Tₘₐₓ) are typically achieved within 2 to 5 hours post-oral dose in most species studied, indicating relatively rapid absorption.[2][5]

The choice of administration route in preclinical studies is critical and depends on the experimental objective. For instance, in rat models of diet-induced obesity, intraperitoneal (i.p.) injection was selected to ensure consistent drug exposure and to bypass any potential interference of the high-fat diet with gastrointestinal absorption.[5]

Distribution

Guanabenz exhibits extensive distribution into tissues, a characteristic inferred from its large steady-state volume of distribution (Vₛₛ). In rhesus monkeys, the Vₛₛ was reported to be 10.3 ± 0.7 L/kg, a value significantly larger than total body water, which confirms widespread extravascular drug distribution.[10] This is further supported by radiolabel distribution studies.[10] In humans, Guanabenz is approximately 90% bound to plasma proteins, a factor that influences its distribution and availability to target tissues.[2][5]

Metabolism

Metabolism is the primary route of elimination for Guanabenz. The drug undergoes extensive biotransformation, with less than 1% of an administered dose being excreted as the unchanged parent drug in the urine.[1][5][10] The liver is the principal site of metabolism.[5][11]

The major metabolic pathway involves hydroxylation of the dichlorophenyl ring, forming the inactive metabolite (E)-p-hydroxyguanabenz.[5] Other metabolic pathways include glucuronidation. In horses, for example, at least one glucuronide metabolite has been identified in urine, suggesting conjugation is a relevant clearance mechanism in that species.[12][13][14]

Metabolic Pathway of Guanabenz

Caption: Simplified metabolic pathways of Guanabenz.

Excretion

Following extensive metabolism, the resulting polar metabolites of Guanabenz are primarily excreted via the kidneys.[10] In both rhesus monkeys and humans, the majority of the administered dose is recovered in the urine as metabolites within the first 24 hours.[2][5][10] After an intragastric dose in rhesus monkeys, 57% of the radioactivity was recovered in the urine, while intravenous administration resulted in 79% urinary recovery.[10] This confirms renal excretion of metabolites as the dominant elimination pathway.

Interspecies Pharmacokinetic Comparison

Understanding interspecies differences is crucial for extrapolating preclinical data to predict human outcomes. Guanabenz exhibits both similarities and differences across species, as summarized in the table below. The rhesus monkey, in particular, has been identified as a suitable PK model for humans due to similarities in its disposition, especially the pronounced first-pass effect.[10]

| Parameter | Rhesus Monkey | Rat | Horse | Human (for comparison) |

| Dose Route(s) Studied | IV, Intragastric[10] | IP, Oral[5][15] | IV[12][13][14] | Oral[1][2] |

| Half-Life (t½) | ~12.0 hr[10] | Not explicitly stated | Not explicitly stated | ~6 hr[1] |

| Bioavailability (F) | Low (19-31%)[10] | Not explicitly stated | Not explicitly stated | Low (due to first-pass) |

| Volume of Distribution (Vd) | High (~10.3 L/kg)[10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Clearance (CL) | High (~27.5 ml/min/kg)[10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Plasma Protein Binding | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~90%[2][5] |

| Key Metabolites | Hydroxylated metabolites[10] | Hydroxylated metabolites[5] | Glucuronide conjugates[12][13][14] | (E)-p-hydroxyguanabenz[5] |

Experimental Design and Methodologies

A robust experimental design is the foundation of a reliable pharmacokinetic study. The following sections outline key considerations and a generalized protocol.

Causality in Experimental Choices

-

Animal Model Selection: The choice of species should be scientifically justified. Rhesus monkeys are chosen for their physiological and metabolic similarity to humans, making them excellent for human PK prediction.[10] Rats are frequently used for efficacy studies in specific disease models, such as diet-induced obesity or hypertension, due to their well-characterized physiology and cost-effectiveness.[5][16]

-

Route of Administration: Intravenous (IV) administration is essential for determining fundamental PK parameters like clearance and volume of distribution, as it provides 100% bioavailability. Oral or intragastric (IG) routes are used to assess oral absorption and bioavailability. As noted, alternative routes like intraperitoneal (IP) may be used to circumvent confounding factors like diet-drug interactions.[5]

-

Dose Selection: Doses for PK studies are often selected based on doses that show efficacy in pharmacodynamic models or from toxicology studies.[5][15] It is beneficial to study multiple dose levels to assess dose proportionality.[10]

Protocol: A Generalized Workflow for a Rodent PK Study

This protocol provides a self-validating framework for assessing the pharmacokinetics of Guanabenz following a single oral dose in rats.

-

Animal Acclimation and Housing:

-

Acclimate male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Fast animals overnight (approx. 12-16 hours) prior to dosing to minimize variability in gastrointestinal absorption. Water remains available.

-

-

Dose Preparation and Administration:

-

Prepare a formulation of Guanabenz acetate in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for a dosing volume of 5 mL/kg.

-

Administer the dose accurately via oral gavage (PO) using a ball-tipped gavage needle. Record the exact time of administration for each animal.

-

-

Blood Sample Collection:

-

Collect serial blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.

-

A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Immediately place on ice.

-

-

Plasma Processing and Storage:

-

Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Carefully transfer the supernatant (plasma) to new, clearly labeled microtubes.

-

Store plasma samples at -80°C until bioanalysis.

-

-

Bioanalytical Method: LC-MS/MS Quantification:

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantifying low nanogram-per-milliliter concentrations of Guanabenz in complex biological matrices like plasma.[12][13][14]

-

Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Guanabenz or a structural analog) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatography: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Guanabenz from endogenous plasma components.

-

Mass Spectrometry: Detect Guanabenz and the internal standard using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the parent ion to a product ion for both the analyte and the internal standard to ensure specificity.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of spiked calibration standards in blank plasma. Determine the concentration of Guanabenz in the study samples by interpolating their peak area ratios from this curve. The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[17][18]

-

-

Pharmacokinetic Data Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Winnonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.[19]

-

Key parameters include: Maximum observed plasma concentration (Cₘₐₓ), time to Cₘₐₓ (Tₘₐₓ), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋ₜ), and extrapolated to infinity (AUC₀₋ᵢₙf), and terminal elimination half-life (t½).

-

Experimental Workflow for a Preclinical PK Study

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of 2-(Propan-2-ylideneamino)guanidine hydrochloride (Guanabenz) in animal models is characterized by good oral absorption followed by extensive first-pass metabolism, leading to low systemic bioavailability of the parent drug. It distributes widely into tissues and is cleared primarily through hepatic metabolism to inactive metabolites that are subsequently excreted in the urine. The rhesus monkey serves as a particularly relevant preclinical model for predicting human pharmacokinetics. A well-designed study employing sensitive and specific bioanalytical methods like LC-MS/MS is critical for accurately characterizing the ADME properties of Guanabenz. The insights gained from such preclinical investigations are fundamental for guiding dose selection and optimizing the clinical development path for this compound, both for its established indications and for novel therapeutic applications.

References

-

Gubrynowicz, O., Szymański, J., Kaczor, A. A., & Sienkiewicz-Jarosz, H. (2022). Guanabenz—an old drug with a potential to decrease obesity. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(8), 973–986. [Link]

-

Meacham, R. H., Chiang, S. T., Kick, C. J., Sisenwine, S. F., Jusko, W. J., & Ruelius, H. W. (1981). Pharmacokinetic disposition of guanabenz in the rhesus monkey. Drug Metabolism and Disposition, 9(6), 509–514. [Link]

-

Drugs.com. (2023). Guanabenz: Package Insert / Prescribing Information. [Link]

-

Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Guanabenz: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in Hypertension. Drugs, 26(3), 212–229. [Link]

-

Kaczor, A. A., et al. (2022). Effect of Guanabenz administration on calorie intake in obese rats... ResearchGate. [Link]

-

Dinko, P. O., & Strandhoy, J. W. (1986). Guanabenz action on renal excretory function in New Zealand genetically hypertensive rats. The Journal of Pharmacology and Experimental Therapeutics, 237(1), 181–186. [Link]

-

Harkins, J. D., Dirikolu, L., Lehner, A. F., Hughes, C., Schroedter, D., Mayer, B., ... & Tobin, T. (2003). The detection and biotransformation of guanabenz in horses: a preliminary report. Veterinary therapeutics : research in applied veterinary medicine, 4(2), 197–209. [Link]

-

Tobin, T. (n.d.). Guanabenz. Thomas Tobin. [Link]

-

Harkins, J. D., et al. (2003). The detection and biotransformation of guanabenz in horses: A preliminary report. ResearchGate. [Link]

-

Knowles, J. A., White, G. R., Kick, C. J., Spangler, T. B., & Ruelius, H. W. (1982). Gas chromatographic determination of guanabenz in biological fluids by electron-capture detection. Journal of Pharmaceutical Sciences, 71(6), 710–711. [Link]

-

Harkins, J. D., et al. (2003). The detection and biotransformation of guanabenz in horses: a preliminary report. Mad Barn Research Bank. [Link]

-

Taylor & Francis. (n.d.). Guanabenz – Knowledge and References. [Link]

-

Jackson, E. K., & Fletcher, T. S. (1995). Renal effects of infusion of rilmenidine and guanabenz in conscious dogs: contribution of peripheral and central nervous system alpha 2-adrenoceptors. British Journal of Pharmacology, 116(3), 2055–2064. [Link]

-

Ohata, K., Murata, S., Kohno, S., & Takiguchi, Y. (1983). [Effects of Guanabenz on the Cardiovascular System, in Comparison With Clonidine and Guanethidine]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 82(5), 347–361. [Link]

-

Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1990). Effects of Guanabenz on Gastrointestinal Absorption of Hydrochlorothiazide. The Journal of Clinical Pharmacology, 30(1), 59–64. [Link]

-

van Lieshout, B., et al. (2023). Population pharmacokinetic analysis of guanabenz in children with Vanishing White Matter: Evaluating scaling adult drug safety and pharmacokinetics data. PAGE 31 (2023) Abstr 10427. [Link]

-

MSD Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. [Link]

-

Ozawa, Y., & Igarashi, T. (1984). Antagonistic effects of guanabenz, carteolol, and muzolimine on hypertensive responses in the anesthetized dog. Research Communications in Chemical Pathology and Pharmacology, 46(1), 25–33. [Link]

-

Ishida, T., et al. (2000). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 46(1), 1-11. [Link]

-

Saegusa, T., Naito, Y., & Fujitani, M. (1980). [Reproduction study of Guanabenz, a new antihypertensive agent (1) - fertility test in rats]. Jitchuken zenrinsho kenkyuho. Japan journal of preclinical and clinical medicine, 6(1), 113–126. [Link]

-

Flagstad, A., Nielsen, P., & Trojaborg, W. (1986). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. Journal of veterinary pharmacology and therapeutics, 9(3), 318–324. [Link]

-

Kumar, A., et al. (2022). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. ResearchGate. [Link]

-

Riviere, J. E. (2018). Absorption, Distribution, Metabolism, and Elimination. Veterian Key. [Link]

-

Toutain, P. L., & Lees, P. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of veterinary pharmacology and therapeutics, 27(6), 467–477. [Link]

-

Graveno, M., & Stratford, R. E. (2024). Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products. In ADME Processes in Pharmaceutical Sciences (pp. 309-336). Springer Nature Switzerland. [Link]

-

Li, Q., et al. (2017). Studies on pharmacokinetic and bioavailability of robenidine hydrochloride in rabbits. Journal of South China Agricultural University, 38(2), 18-21. [Link]

-

Szczesniak, T. J., & De-Angelis, N. J. (1976). Guanabenz degradation products and stability assay. Journal of Pharmaceutical Sciences, 65(9), 1366–1368. [Link]

-

Heo, S., et al. (2021). Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine, a selective α 2A -adrenergicreceptor agonist, in plasma and its application to a pharmacokinetic study. ResearchGate. [Link]

-

Chiu, P. J., & Pool, W. R. (1988). Pharmacokinetics of dopamine-2 agonists in rats and dogs. Drug Metabolism and Disposition, 16(6), 847–851. [Link]

Sources

- 1. Guanabenz: Package Insert / Prescribing Information [drugs.com]

- 2. ovid.com [ovid.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Effects of guanabenz on the cardiovascular system, in comparison with clonidine and guanethidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic analysis of guanabenz in children with Vanishing White Matter: Evaluating scaling adult drug safety and pharmacokinetics data [page-meeting.org]

- 7. merckvetmanual.com [merckvetmanual.com]

- 8. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]

- 9. pharmacy.umich.edu [pharmacy.umich.edu]

- 10. Pharmacokinetic disposition of guanabenz in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. (PDF) The detection and biotransformation of guanabenz in horses: a preliminary report [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. madbarn.com [madbarn.com]

- 15. [Reproduction study of Guanabenz, a new antihypertensive agent (1) - fertility test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guanabenz action on renal excretory function in New Zealand genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. thomastobin.com [thomastobin.com]

2-(Propan-2-ylideneamino)guanidine hydrochloride molecular weight and physical properties

An In-depth Technical Guide to 2-(Propan-2-ylideneamino)guanidine Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Propan-2-ylideneamino)guanidine hydrochloride, a derivative of the well-known chaotropic agent, guanidine hydrochloride. While this specific derivative is not extensively documented in publicly available literature, this document synthesizes foundational knowledge of the guanidine scaffold with predicted properties and potential synthetic routes for the target compound. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar novel guanidine derivatives in drug discovery and development.

Introduction to the Guanidine Moiety

The guanidinium cation, the protonated form of guanidine, is a highly stable, delocalized carbocation. This stability arises from the resonance distribution of the positive charge across the three nitrogen atoms. This electronic structure is fundamental to the chemical and biological properties of guanidine-containing compounds. Guanidine hydrochloride is widely recognized for its potent protein-denaturing capabilities and has been a staple in biochemical research for decades.[1][2] The guanidinium group is also a common feature in numerous biologically active molecules and pharmaceuticals, highlighting its importance as a pharmacophore.

The introduction of a 2-(propan-2-ylideneamino) substituent to the guanidine core is anticipated to modulate its physicochemical and biological properties. Understanding these changes is crucial for exploring its potential in various scientific applications.

Physicochemical Properties

Core Compound: Guanidine Hydrochloride

To establish a baseline, the properties of the parent compound, guanidine hydrochloride, are presented below.

| Property | Value | Source |

| Molecular Formula | CH₆ClN₃ | [3][4] |

| Molecular Weight | 95.53 g/mol | [1][3][4] |

| Appearance | White crystalline solid | |

| Melting Point | 178 - 185 °C | |

| Solubility in Water | Approx. 6 M at 20 °C | |

| pKa (20 °C) | 13.6 | [2] |

Target Compound: 2-(Propan-2-ylideneamino)guanidine Hydrochloride

| Property | Predicted Value |

| Molecular Formula | C₄H₁₁ClN₄ |

| Molecular Weight | 150.62 g/mol |

| Chemical Structure | See Figure 1 |

digraph "2_Propan_2_ylideneamino_guanidine_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms C1 [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N4 [label="N"]; Cl [label="Cl⁻", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Edges for the bonds C1 -- N1 [len=1.5]; C1 -- N2 [len=1.5]; C1 -- N3 [len=1.5]; N3 -- N4 [len=1.5]; N4 -- C2 [len=1.5, style=double]; C2 -- C3 [len=1.5]; C2 -- C4 [len=1.5];

// Hydrogens N1 -- H1[len=1]; N1 -- H2[len=1]; N2 -- H3[len=1]; N2 -- H4[len=1]; N3 -- H5[len=1]; C3 -- H6[len=1]; C3 -- H7 [len=1]; C3 -- H8 [len=1]; C4 -- H9 [len=1]; C4 -- H10 [len=1]; C4 -- H11 [len=1];

// Positioning // This requires manual adjustment based on desired layout }

Figure 1: Chemical structure of 2-(Propan-2-ylideneamino)guanidinium chloride.

The addition of the lipophilic propan-2-ylideneamino group is expected to decrease the compound's aqueous solubility compared to guanidine hydrochloride. The overall basicity of the guanidine core may also be slightly altered.

Proposed Synthesis

A plausible synthetic route for 2-(Propan-2-ylideneamino)guanidine hydrochloride can be devised based on established methods for guanidine synthesis.[5][6] A common approach involves the reaction of a primary amine with a guanidinylating agent.

Synthetic Workflow

Figure 2: Proposed synthetic workflow for 2-(Propan-2-ylideneamino)guanidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Acetone Hydrazone

-

To a solution of hydrazine hydrate in ethanol, slowly add an equimolar amount of acetone at 0-5 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain crude acetone hydrazone. This can be purified by distillation.

Step 2: Guanidinylation of Acetone Hydrazone

-

Dissolve S-methylisothiourea sulfate in water.

-

Add the previously synthesized acetone hydrazone to this solution.

-

Adjust the pH of the mixture to ~9-10 with a suitable base (e.g., sodium hydroxide).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC.

Step 3: Salt Formation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to a pH of ~5-6.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials.

-

Evaporate the aqueous layer to dryness to obtain the crude hydrochloride salt.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure 2-(Propan-2-ylideneamino)guanidine hydrochloride.

Potential Applications in Drug Development

The guanidine group is a key structural motif in a wide range of therapeutic agents. The unique properties of the guanidinium cation, including its ability to form multiple hydrogen bonds and its high basicity, make it a valuable functional group in drug design.

As a Bioisostere

The guanidinium group can act as a bioisostere for a protonated primary amine or other cationic groups, potentially improving binding affinity to biological targets.

Modulation of Physicochemical Properties

The introduction of the propan-2-ylideneamino moiety can be a strategy to fine-tune the lipophilicity and membrane permeability of a lead compound. This can be particularly useful in overcoming drug delivery challenges.

Potential Therapeutic Areas

Based on the known biological activities of other guanidine derivatives, 2-(Propan-2-ylideneamino)guanidine hydrochloride could be explored for its potential in:

-

Antimicrobial Agents: Many guanidine-containing compounds exhibit broad-spectrum antimicrobial activity.

-

Enzyme Inhibition: The guanidinium group can interact with negatively charged residues in the active sites of enzymes.

-

Ion Channel Modulation: Guanidinium ions are known to interact with and block certain ion channels.

Safety and Handling